(Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate

Description

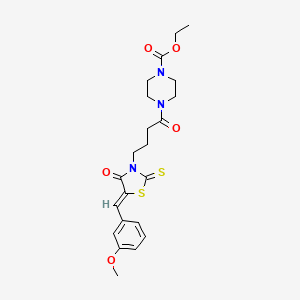

The compound "(Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate" is a heterocyclic derivative featuring a thiazolidinone core substituted with a 3-methoxybenzylidene group and a piperazine-carboxylate moiety. Its molecular structure (Figure 1) includes:

- A thiazolidinone ring with a thiocarbonyl (C=S) group at position 2 and a ketone (C=O) at position 4.

- A (Z)-3-methoxybenzylidene substituent at position 5 of the thiazolidinone, contributing to π-conjugation and electronic effects.

- A butanoyl-piperazine-1-carboxylate side chain, enhancing solubility and modulating pharmacokinetic properties.

This compound is structurally analogous to bioactive thiazolidinones, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

ethyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-3-30-21(28)24-12-10-23(11-13-24)19(26)8-5-9-25-20(27)18(32-22(25)31)15-16-6-4-7-17(14-16)29-2/h4,6-7,14-15H,3,5,8-13H2,1-2H3/b18-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNFDNZRVKWEKX-SDXDJHTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a complex compound that belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a thiazolidinone core, which is often linked to various pharmacological activities. Its structure can be represented as follows:

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiazolidinone ring have shown effectiveness in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. Studies have demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth. For example, (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate may interact with cellular pathways involved in cancer proliferation and survival. Molecular docking studies suggest that these compounds bind effectively to target enzymes involved in cancer metabolism .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiazolidinone derivatives are known for their anti-inflammatory effects. They can inhibit key inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). This property is particularly relevant in the context of chronic inflammatory diseases where modulation of the inflammatory response can lead to therapeutic benefits .

The biological activity of (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes relevant to microbial growth or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that control inflammation and cell survival.

- Oxidative Stress Reduction : By scavenging free radicals, thiazolidinones may reduce oxidative stress, contributing to their protective effects against various diseases.

Case Studies

Several studies have highlighted the biological efficacy of thiazolidinone derivatives similar to (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate:

- Antibacterial Screening : A series of thiazolidinones were synthesized and screened against common bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents, suggesting their potential use in cancer therapy .

- Inflammation Models : Animal models of inflammation treated with thiazolidinone derivatives showed reduced swelling and pain, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Biological Activities

Research indicates that (Z)-ethyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidine compounds possess significant antimicrobial properties. The thiazolidine nucleus is known for its ability to inhibit bacterial growth, making this compound a candidate for antibiotic development.

Anticancer Properties

Preliminary research suggests that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment.

Case Studies

Several studies have documented the synthesis and evaluation of similar thiazolidine derivatives:

- Synthesis and Antimicrobial Screening : A study synthesized a series of thiazolidine derivatives and tested their antimicrobial efficacy, finding moderate to high activity against various pathogens .

- Anticancer Activity Assessment : Research focused on the anticancer potential of thiazolidine derivatives demonstrated significant cytotoxicity against human cancer cell lines, indicating a promising avenue for further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Effects: The 3-methoxy group in the target compound provides moderate electron-donating effects, enhancing stability and influencing binding interactions. In contrast, the 1,3-benzodioxole substituent in the analog (CAS 431929-27-0) increases lipophilicity (logP ~4.0 vs. ~3.5 for the target compound) and may alter metabolic pathways due to its fused oxygen heterocycle .

Core Modifications: Replacement of the thiazolidinone core with azetidinone () or pyrrolidine-triazine systems () significantly alters bioactivity. Azetidinones are associated with β-lactam-like antibiotic properties, whereas pyrrolidine derivatives may target kinase pathways .

Physicochemical and Pharmacokinetic Properties

Computational predictions (using RDKit and QSAR models ) highlight the following:

The piperazine-carboxylate moiety in the target compound improves aqueous solubility compared to analogs lacking polar side chains (e.g., ). However, the benzodioxole analog (CAS 431929-27-0) exhibits higher membrane permeability due to increased lipophilicity .

Limitations of Structural Similarity Predictions

While structural similarity is a cornerstone of drug design, evidence highlights critical exceptions:

- Bioavailability Disparities : Compounds with nearly identical structures (e.g., stereoisomers) may exhibit divergent pharmacokinetics due to differences in absorption or metabolic stability .

- Off-Target Effects: A QSAR study noted that thiazolidinones with 3-methoxy groups show higher selectivity for cancer cells over normal cells compared to benzodioxole analogs, likely due to reduced off-target binding .

- Semantic vs.

Q & A

Q. What are the critical synthetic challenges and optimization strategies for this compound?

The synthesis involves multi-step reactions, including condensation of 3-methoxybenzaldehyde with thioxothiazolidinone, followed by coupling with a piperazine-carboxylate derivative. Key challenges include controlling stereochemistry (Z-configuration) and minimizing side reactions. Optimization strategies include:

- Temperature control (e.g., 0–5°C for imine formation) to suppress by-products .

- Solvent selection (e.g., DMF or ethanol) to enhance reaction efficiency .

- Catalysts such as acetic acid or base (e.g., triethylamine) for precise intermediate formation .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How do functional groups influence the compound’s reactivity?

The thioxothiazolidinone core enables nucleophilic attacks (e.g., at the 4-oxo position), while the 3-methoxybenzylidene group contributes to π-π stacking in target interactions. The piperazine-carboxylate moiety enhances solubility and modulates pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variations : Use orthogonal methods (HPLC + LC-MS) to verify batch consistency .

- Stereochemical differences : Chiral chromatography or X-ray crystallography to confirm Z/E configuration .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects via kinase profiling .

Q. What computational methods predict target interactions and optimize binding affinity?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., protein kinases) using the compound’s 3D structure .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

Q. What experimental approaches elucidate the mechanism of action?

- Enzyme Inhibition Assays : Measure IC50 values against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using 3H-labeled competitors) .

- Transcriptomic Profiling : RNA sequencing to identify downstream pathways affected by treatment .

Q. How can the crystal structure and Z-configuration be confirmed?

- X-ray Crystallography : Use SHELXL for refinement and Mercury for visualization. Key parameters:

- R-factor < 0.05 for high-resolution data.

- Anisotropic displacement parameters to confirm stereochemistry .

- NOESY NMR : Detects spatial proximity between protons (e.g., methoxy and thiazolidinone groups) .

Methodological Notes

- Stereochemical Analysis : Combine X-ray data with vibrational circular dichroism (VCD) to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

- Data Reproducibility : Pre-register synthetic protocols on platforms like ChemRxiv to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.